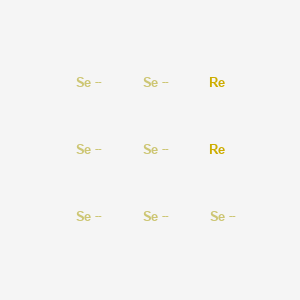

Rhenium selenide (Re2Se7)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhenium selenide (Re2Se7) is a compound that belongs to the family of transition metal chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, catalysis, and energy storage.

Wirkmechanismus

The mechanism of action of Rhenium selenide (Re2Se7) in various applications is still under investigation. In electronics, it has been proposed that Rhenium selenide (Re2Se7) acts as a semiconductor with a bandgap of 1.2 eV. In catalysis, the high surface area and abundant active sites of Rhenium selenide (Re2Se7) facilitate the adsorption and activation of reactants, leading to enhanced catalytic activity. In energy storage, the high specific capacitance of Rhenium selenide (Re2Se7) is attributed to the reversible redox reactions of rhenium and selenium atoms.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of Rhenium selenide (Re2Se7). However, it has been reported that Rhenium selenide (Re2Se7) nanoparticles can induce oxidative stress and DNA damage in human lung cells, indicating potential toxicity. Further studies are needed to investigate the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

Rhenium selenide (Re2Se7) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, the synthesis of Rhenium selenide (Re2Se7) can be challenging and requires high-pressure and high-temperature conditions, which may limit its scalability and practicality for large-scale production.

Zukünftige Richtungen

There are several future directions for the research and development of Rhenium selenide (Re2Se7). In electronics, the optimization of device performance and the integration of Rhenium selenide (Re2Se7) with other materials for multifunctional devices are promising directions. In catalysis, the exploration of new reactions and the development of Rhenium selenide (Re2Se7)-based catalysts for industrial applications are potential directions. In energy storage, the improvement of the energy density and the development of Rhenium selenide (Re2Se7)-based devices for practical applications are important directions. Additionally, the investigation of the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo is crucial for its potential biomedical applications.

Conclusion:

In summary, Rhenium selenide (Re2Se7) is a promising compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Rhenium selenide (Re2Se7) are needed to realize its full potential and practical applications.

Synthesemethoden

The synthesis of Rhenium selenide (Re2Se7) can be achieved by various methods, including chemical vapor transport, chemical precipitation, and hydrothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and high yield. In this method, rhenium and selenium precursors are mixed in a solvent and heated under high pressure and temperature to form Rhenium selenide (Re2Se7) crystals.

Wissenschaftliche Forschungsanwendungen

Rhenium selenide (Re2Se7) has been extensively studied for its potential applications in various fields. In electronics, it has been used as a promising candidate for the fabrication of field-effect transistors and memory devices due to its high electron mobility and excellent electrical conductivity. In catalysis, Rhenium selenide (Re2Se7) has been found to be an efficient catalyst for various reactions such as hydrogen evolution, oxygen reduction, and carbon dioxide reduction. In energy storage, it has been used as an electrode material for supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.

Eigenschaften

CAS-Nummer |

12397-16-9 |

|---|---|

Molekularformel |

Re2Se7-14 |

Molekulargewicht |

925.2 g/mol |

IUPAC-Name |

rhenium;selenium(2-) |

InChI |

InChI=1S/2Re.7Se/q;;7*-2 |

InChI-Schlüssel |

VIGSUGNAJZORCV-UHFFFAOYSA-N |

SMILES |

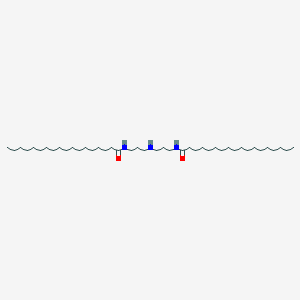

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |

Kanonische SMILES |

[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |

Andere CAS-Nummern |

12397-16-9 |

Synonyme |

dirhenium heptaselenide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)

]-](/img/structure/B81546.png)